CBL0137 is a small molecule curaxin that exhibits anticancer properties. [, , , , ] It functions as a non-genotoxic agent, meaning it does not directly damage DNA. [] CBL0137 is currently under investigation in Phase I clinical trials for its potential in treating solid tumors and hematological malignancies. [, ]
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride, with the chemical formula C21H24N2O2 and a molecular weight of 336.427 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is associated with various pharmacological properties, particularly in the context of neurological and cancer research. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
This compound is classified under the category of carbazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer effects. It can be sourced from various chemical suppliers, with purity levels often exceeding 97% . The compound has been studied for its role as a D2 antagonist, which may have implications in treating conditions like schizophrenia and Parkinson's disease .
The synthesis of 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity but were not specified in the available literature.
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride can undergo various chemical reactions typical for amines and carbonyl compounds:
Technical details on specific reaction conditions or yields were not extensively documented in the sources reviewed.
The mechanism of action for 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride primarily involves its interaction with dopamine receptors, specifically as a D2 antagonist. By blocking these receptors, it may modulate dopaminergic signaling pathways implicated in various neurological disorders. This mechanism is crucial for its potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease .
The compound exhibits:
Key chemical properties include:
Relevant data on melting points or boiling points were not provided in the sources reviewed.
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry, particularly concerning its synthesis and pharmacological evaluation. Further research could elucidate its full potential and broaden its applications in therapeutic contexts.
The compound 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride represents a synthetically modified carbazole derivative with systematic nomenclature reflecting its distinct molecular architecture. The IUPAC name explicitly denotes the positions of key substituents: two acetyl groups (–COCH₃) at the 3- and 6-positions of the carbazole core, and a N-linked 2-(isopropylamino)ethyl chain (–CH₂CH₂NHCH(CH₃)₂) at the 9-position (nitrogen), with hydrochloric acid salt formation [1] [7]. Its molecular formula is C₂₁H₂₅ClN₂O₂, corresponding to a molecular weight of 336.43 g/mol for the freebase (C₂₁H₂₄N₂O₂) and 372.90 g/mol for the hydrochloride salt [1] [4] [7]. Structurally, it belongs to the tricyclic heterocyclic class, featuring:
Property | Value |
---|---|
IUPAC Name | 1-[6-Acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride |
Synonyms | CBL0137 hydrochloride; Curaxin-137; CBLC 137 |
CAS Number | 1197996-80-7 (freebase); 44519123 (hydrochloride) |
Molecular Formula | C₂₁H₂₅ClN₂O₂ (hydrochloride salt) |
Molecular Weight | 372.90 g/mol |
Structure Type | Tricyclic heterocycle (carbazole) with ketone and alkylamine substituents |
Carbazole derivatives have evolved from natural product isolates to synthetically optimized drug candidates over a century. Initially identified in coal tar (1872), natural carbazoles like murrayafoline A and carbazomycin demonstrated early biological potential, but synthetic modifications unlocked their pharmacotherapeutic versatility [3] [5]. Key milestones include:
Era | Key Developments | Therapeutic Focus |
---|---|---|
Pre-1950 | Isolation from coal tar/natural sources; structural characterization | Dyes, polymers |
1960–1990 | Synthesis of N-alkylated and ring-substituted variants; discovery of bioactivity | Antimicrobials, analgesics |
2000–2010 | Optimization for CNS penetration; mechanistic studies (SOD1 inhibition, topoisomerase II) | Neurodegenerative diseases [2] [9] |
2011–Present | CBL0137 development targeting FACT complex | Oncology [6] [7] |
The bioactivity of this carbazole derivative is critically dependent on its 3,6-diacetyl and N9-(2-(isopropylamino)ethyl) substituents, which synergistically enhance target engagement and cellular effects:
Cytotoxicity Enhancement: Diacetylated carbazoles exhibit superior pro-apoptotic activity vs. monoacetylated analogs in pancreatic cancer stem cells (IC₅₀ < 1 μM) [7].
N9-(2-(Isopropylamino)ethyl) Side Chain:
Multipathway Modulation: This moiety enables simultaneous p53 activation (EC₅₀ = 0.37 μM) and NF-κB suppression (EC₅₀ = 0.47 μM), disrupting cancer cell survival pathways while sparing normal cells [6] [7].
Table 3: Functional Roles of Substituents in Biological Activity
Substituent | Chemical Effect | Biological Consequence |
---|---|---|
3,6-Diacetyl | - Electron withdrawal - H-bond acceptor sites | - Enhanced DNA/protein binding - FACT complex destabilization - Topoisomerase II inhibition [9] |
N9-(2-(Isopropylamino)ethyl) | - Basic amine (salt formation) - Hydrophobic terminus | - Improved solubility/bioavailability - Selective FACT binding - p53/NF-κB pathway modulation [6] [7] |
This targeted molecular design underpins the compound’s efficacy in preclinical models of drug-resistant cancers and its ongoing investigation as a broad-spectrum therapeutic agent [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7